molecular formula C8H7Cl6N3O3 B12536812 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol CAS No. 820252-07-1

3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol

Cat. No.: B12536812
CAS No.: 820252-07-1
M. Wt: 405.9 g/mol
InChI Key: HSYNACAKRLWNHU-UHFFFAOYSA-N
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Description

3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol: is a complex organic compound characterized by the presence of a triazine ring substituted with trichloromethyl groups and a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol typically involves the reaction of 4,6-bis(trichloromethyl)-1,3,5-triazine with propane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring or the trichloromethyl groups, potentially leading to the formation of less chlorinated derivatives.

    Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Less chlorinated derivatives.

    Substitution: Amino or thiol-substituted triazine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.

Medicine: : Research is ongoing to explore its potential as an antimicrobial agent due to the presence of trichloromethyl groups, which are known to exhibit biological activity.

Industry: : The compound is used in the production of specialty chemicals and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism of action of 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The triazine ring can also interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4,6-Dichloro-1,3,5-triazin-2-yl]oxy}propane-1,2-diol
  • 3-{[4,6-Bis(difluoromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol
  • 3-{[4,6-Bis(trifluoromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol

Uniqueness

The presence of trichloromethyl groups in 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol imparts unique chemical and biological properties, such as increased reactivity and potential antimicrobial activity, which are not observed in its less chlorinated or fluorinated analogs.

Properties

CAS No.

820252-07-1

Molecular Formula

C8H7Cl6N3O3

Molecular Weight

405.9 g/mol

IUPAC Name

3-[[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy]propane-1,2-diol

InChI

InChI=1S/C8H7Cl6N3O3/c9-7(10,11)4-15-5(8(12,13)14)17-6(16-4)20-2-3(19)1-18/h3,18-19H,1-2H2

InChI Key

HSYNACAKRLWNHU-UHFFFAOYSA-N

Canonical SMILES

C(C(COC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)O)O

Origin of Product

United States

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